5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine
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Overview
Description
5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a piperidine ring, and a bromopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the bromopyrimidine moiety: The bromopyrimidine group is attached via a coupling reaction, such as Suzuki or Stille coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential to treat various diseases, including cancer, infectious diseases, and neurological disorders. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
Industry
In industrial applications, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for use in various industrial processes, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of a specific enzyme, thereby blocking a critical step in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidin-2-yl derivatives: These compounds share the bromopyrimidine moiety and may exhibit similar chemical reactivity.
Piperidin-1-yl derivatives: Compounds with a piperidine ring can have comparable biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure and may have similar applications in medicinal chemistry.
Uniqueness
5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine is unique due to the combination of its functional groups. The presence of the bromopyrimidine moiety, piperidine ring, and pyrazolo[1,5-a]pyrimidine core in a single molecule provides a versatile platform for exploring new chemical reactions and biological activities. This uniqueness makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
7-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN6O/c1-12-7-17(25-16(22-12)6-13(2)23-25)24-5-3-4-14(10-24)11-26-18-20-8-15(19)9-21-18/h6-9,14H,3-5,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWIZWYYEUOTSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCCC(C3)COC4=NC=C(C=N4)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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